molecular formula C41H78O18P3S · 3Na B1160994 Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)

Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)

Cat. No.: B1160994
M. Wt: 1053
InChI Key: XQFQLAFLVORSMU-QOGYVIGCSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) is an analog of naturally occurring PtdIns-(3,4)-P2 that contains sulfur rather than oxygen at the sn-3 position of the glycerol backbone. Potential hydrolysis by phospholipase C (PLC) would yield a free thiol which could then react with chromogenic reagents such as DTNB (Ellman’s reagent). There are no published reports on the biological activity of Ptd(S)Ins-P2(1,2-dipalmitoyl) (sodium salt) or its use as a chromogenic substrate for PLC.

Properties

Molecular Formula

C41H78O18P3S · 3Na

Molecular Weight

1053

InChI

InChI=1S/C41H81O18P3S.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(56-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-63-62(53,54)59-39-36(44)37(45)40(57-60(47,48)49)41(38(39)46)58-61(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,5

InChI Key

XQFQLAFLVORSMU-QOGYVIGCSA-K

SMILES

O[C@@H]1[C@@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@@H](O)[C@H]1OP([O-])(SCC(OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)=O.[Na+].[Na+].[Na+]

Synonyms

DOsPI-3,4-P2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
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Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
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Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
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Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
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Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
Reactant of Route 6
Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)

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